2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide
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Overview
Description
2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases.
Mechanism of Action
2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways that regulate cell growth and survival. By inhibiting BTK, this compound can block the growth and survival of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to inhibiting BTK activity, this compound can also inhibit the activity of other enzymes involved in cell signaling pathways, such as AKT and ERK. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In animal models of autoimmune diseases, this compound has been shown to reduce inflammation and improve clinical symptoms.
Advantages and Limitations for Lab Experiments
One advantage of 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide is its specificity for BTK, which can reduce the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, including high bioavailability and good tissue distribution. However, one limitation of this compound is its potential for drug resistance, which can develop over time in cancer cells.
Future Directions
There are several future directions for research on 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide. One area of interest is the development of combination therapies that can enhance the efficacy of this compound in cancer and autoimmune diseases. Another area of interest is the identification of biomarkers that can predict patient response to this compound. Additionally, further studies are needed to investigate the potential for drug resistance and to develop strategies to overcome this resistance.
Synthesis Methods
The synthesis of 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide involves several steps, including the reaction of 2-fluorobenzonitrile with sodium azide to form 2-fluorophenyl azide, which is then reacted with thioacetic acid to form 2-fluorophenylthioacetamide. The resulting compound is then reacted with o-tolyl isocyanate to form this compound.
Scientific Research Applications
2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide has been extensively studied for its potential in the treatment of various cancers and autoimmune diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. This compound has also been shown to have anti-inflammatory effects in animal models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5OS/c1-11-6-2-4-8-13(11)18-15(23)10-24-16-19-20-21-22(16)14-9-5-3-7-12(14)17/h2-9H,10H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCYHQRNCQDXAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=NN2C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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